(S)-3-Amino-3-(2-chloropyridin-4-yl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(2-chloropyridin-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloropyridine.
Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with a suitable amine to introduce the amino group at the 3-position.
Amino Acid Formation: The resulting intermediate is then subjected to a series of reactions to introduce the propanoic acid moiety, typically involving protection and deprotection steps to ensure the correct functional groups are introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2-chloropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
(3S)-3-amino-3-(2-chloropyridin-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(2-fluoropyridin-4-yl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
(3S)-3-amino-3-(2-bromopyridin-4-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(3S)-3-amino-3-(2-iodopyridin-4-yl)propanoic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-5(1-2-11-7)6(10)4-8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
BHMDKFUSMUPTTM-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@H](CC(=O)O)N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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